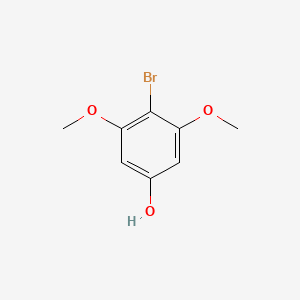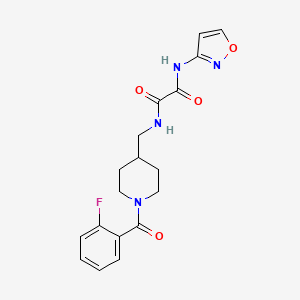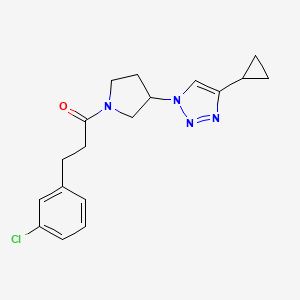
Ethyl 2-(3-bromoquinolin-6-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromoquinolin-6-yl)acetate is a chemical compound with the molecular formula C13H12BrNO2 and a molecular weight of 294.15 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromoquinolin-6-yl)acetate typically involves the bromination of quinoline derivatives followed by esterification. One common method involves the bromination of 6-quinolineacetic acid, followed by esterification with ethanol under acidic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale bromination and esterification reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromoquinolin-6-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
Substitution Reactions: Products include substituted quinoline derivatives.
Oxidation: Products may include quinoline N-oxides.
Reduction: Products may include reduced quinoline derivatives.
Ester Hydrolysis: Products include 6-quinolineacetic acid and ethanol.
Scientific Research Applications
Ethyl 2-(3-bromoquinolin-6-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving quinoline derivatives, which have shown potential in antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromoquinolin-6-yl)acetate depends on its specific application. In medicinal chemistry, its activity is often related to its ability to interact with biological targets such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-chloroquinolin-6-yl)acetate
- Ethyl 2-(3-fluoroquinolin-6-yl)acetate
- Ethyl 2-(3-iodoquinolin-6-yl)acetate
Uniqueness
Ethyl 2-(3-bromoquinolin-6-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
ethyl 2-(3-bromoquinolin-6-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-2-17-13(16)6-9-3-4-12-10(5-9)7-11(14)8-15-12/h3-5,7-8H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTPHGWODSSMFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=CC(=CN=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-bromofuran-2-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2800841.png)
![8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazin-1-yl]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2800842.png)
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B2800843.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2800844.png)
![3-{[Benzyl(4-fluorophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B2800845.png)
![N-[1-[(3,4-dichlorophenyl)methyl]-6-oxo-3-pyridinyl]benzenesulfonamide](/img/structure/B2800848.png)


![4-(piperidin-1-ylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2800851.png)

![(2E)-3-(furan-2-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2800857.png)
![4-({[(2Z)-6,8-dibromo-3-carbamoyl-2H-chromen-2-ylidene]amino}methyl)benzoic acid](/img/structure/B2800858.png)
![(2E)-3-(4-benzylpiperazin-1-yl)-2-[(4-methoxyphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B2800863.png)
![3-{2-Methylimidazo[1,2-a]pyridin-3-yl}piperazin-2-one](/img/structure/B2800864.png)
